molecular formula C11H11NO B1593359 4,6-Dimethylquinolin-2-ol CAS No. 23947-37-7

4,6-Dimethylquinolin-2-ol

Cat. No. B1593359
CAS RN: 23947-37-7
M. Wt: 173.21 g/mol
InChI Key: LAQRPDPJOOMNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylquinolin-2-ol, also known as 4,6-dimethylcarbostyril, is a compound with the molecular formula C11H11NO . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of quinoline derivatives, including 4,6-Dimethylquinolin-2-ol, has been extensively studied. Various synthesis protocols have been reported in the literature, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . For instance, a modified Doebner–von Miller reaction protocol has been reported for the synthesis of 2-methylquinoline .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethylquinolin-2-ol can be analyzed using various techniques such as X-ray crystallography and electron diffraction . These techniques can provide detailed information about the three-dimensional molecular structure of the compound.


Chemical Reactions Analysis

Quinoline derivatives, including 4,6-Dimethylquinolin-2-ol, are known to undergo various chemical reactions. For instance, they can participate in redox processes, which often pass through intermediates with short lifetimes . Additionally, they can undergo reactions with other compounds to form new structural motifs .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 4,6-Dimethylquinolin-2-ol can be analyzed using various techniques. These properties include molecular weight, log P (n-octanol/water partition coefficient), log D7.4 (n-octanol/water distribution coefficient at pH 7.4), pKa (ionization constant), aqueous solubility, and others .

Scientific Research Applications

Anticancer Applications

Quinoline derivatives have been identified as potent apoptosis inducers and anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was found to be a potent apoptosis inducer with excellent blood-brain barrier penetration, showing high efficacy in breast and other cancer models (Sirisoma et al., 2009). Furthermore, novel 2-phenylquinolin-4-one derivatives have been synthesized and evaluated as potent antitumor agents, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Chou et al., 2010).

Neurodegenerative Disease Treatment

The family of 2-substituted 8-hydroxyquinolines, closely related to quinoline derivatives, has been proposed for Alzheimer's disease (AD) treatment. These compounds, such as PBT2, have shown potential in disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry, thereby reversing the AD phenotype in animal models (Kenche et al., 2013).

Antibacterial Properties

Quinoline derivatives have been explored for their antibacterial properties. For example, novel quinoline derivatives with antituberculosis activity were synthesized, showing high efficacy against tuberculosis (Omel’kov et al., 2019). Another study focused on the synthesis and antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, demonstrating moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari et al., 2014).

Safety And Hazards

4,6-Dimethylquinolin-2-ol is considered hazardous. It can cause severe skin burns and eye damage and is toxic if swallowed or in contact with skin .

Future Directions

While specific future directions for 4,6-Dimethylquinolin-2-ol are not mentioned in the search results, the field of quinoline derivatives is a vibrant area of research with potential for new discoveries and applications .

properties

IUPAC Name

4,6-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQRPDPJOOMNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296688
Record name 4,6-Dimethylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylquinolin-2-ol

CAS RN

23947-37-7
Record name 23947-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dimethylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIMETHYL-2-HYDROXYQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethylquinolin-2-ol
Reactant of Route 2
4,6-Dimethylquinolin-2-ol
Reactant of Route 3
Reactant of Route 3
4,6-Dimethylquinolin-2-ol
Reactant of Route 4
4,6-Dimethylquinolin-2-ol
Reactant of Route 5
Reactant of Route 5
4,6-Dimethylquinolin-2-ol
Reactant of Route 6
4,6-Dimethylquinolin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.